molecular formula C24H28ClN3O3S B3011603 2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351633-87-8

2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B3011603
CAS RN: 1351633-87-8
M. Wt: 474.02
InChI Key: GLEHCYHGCQYKJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aryl piperazine derivatives is described in the papers. For instance, a four-component cyclocondensation is used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, employing diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another synthesis approach involves the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized technological parameters . These methods highlight the versatility and adaptability of synthetic routes to create a variety of aryl piperazine derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies are employed to confirm the structures of the synthesized derivatives . These analytical methods are crucial for verifying the identity and purity of the compounds, which is essential for subsequent biological evaluations.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the pharmacological evaluation of these compounds, as mentioned in the second paper, suggests that they possess bioactive properties that could be attributed to their chemical structure . The antimicrobial studies of the compounds synthesized in the first paper also imply that their physical and chemical properties contribute to their biological activities .

Scientific Research Applications

  • Antibacterial and Antifungal Applications : A related compound, featuring azole-containing piperazine derivatives, has been synthesized and demonstrated moderate to significant antibacterial and antifungal activities. These compounds, including some variants of the ethanone derivative, show remarkable antimicrobial efficacy against a range of tested strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

  • Anticancer Activities : Certain 1,2,4-triazine derivatives bearing piperazine amide moiety, which are structurally similar to the queried compound, have been synthesized and investigated for their anticancer activities. These compounds exhibited promising antiproliferative agents against breast cancer cells, comparing favorably with drugs like cisplatin (Yurttaş et al., 2014).

  • Antipsychotic Potential : Ethanone derivatives with a biphenyl moiety linked to aryl piperazine have been synthesized and evaluated for antipsychotic activity. These compounds showed considerable anti-dopaminergic and anti-serotonergic activity, with some derivatives presenting an impressive antipsychotic profile and lower potency for catalepsy induction (Bhosale et al., 2014).

  • Antitumor Activity : Piperazine-based tertiary amino alcohols and their dihydrochlorides, structurally related to the queried compound, have been synthesized and evaluated for their effect on tumor DNA methylation. These studies contribute to understanding how such compounds could be utilized in cancer research (Hakobyan et al., 2020).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S.ClH/c1-29-21-9-8-18(14-22(21)30-2)15-23(28)27-12-10-26(11-13-27)16-20-17-31-24(25-20)19-6-4-3-5-7-19;/h3-9,14,17H,10-13,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEHCYHGCQYKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

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